Pheniramine

Pharmacokinetics Half-Life Alkylamine Antihistamine

Pheniramine (86-21-5) is an alkylamine H1 antagonist with a 16–19h half-life—5–7× longer than chlorpheniramine—supporting once-daily oral formulations. In ophthalmic combination with naphazoline, it provides faster onset than olopatadine (proven at 12–20 min post-allergen challenge). Its logP 3.17 and pKa 4.03/9.32 enable transdermal/topical delivery R&D. Do not substitute halogenated analogs (chlorpheniramine, brompheniramine) without justification—potency and selectivity differ significantly. Request bulk API pricing.

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
CAS No. 86-21-5
Cat. No. B192746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePheniramine
CAS86-21-5
SynonymsAvil
Bimaleate, Pheniramine
Daneral
Histapyridamine
Maleate, Pheniramine
Pheniramine
Pheniramine Bimaleate
Pheniramine Maleate
Propheniramine
Prophenpyridamine
Molecular FormulaC16H20N2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2
InChIInChI=1S/C16H20N2/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3
InChIKeyIJHNSHDBIRRJRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.77e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Pheniramine (CAS 86-21-5) Technical Profile for Scientific Procurement and Formulation


Pheniramine (CAS 86-21-5) is a first-generation alkylamine antihistamine that functions as a competitive antagonist at the histamine H1 receptor, with additional anticholinergic properties [1]. It is characterized by an extended elimination half-life of 16–19 hours following oral administration [2], enabling less frequent dosing compared to several other first-generation agents. The compound has a logP of approximately 3.17 and pKa values of 4.03±0.08 and 9.32±0.06 , physicochemical properties that directly influence its formulation and transdermal or ophthalmic delivery potential.

Why Alkylamine H1 Antagonists Are Not Interchangeable: Pheniramine (86-21-5) Differentiation


The alkylamine class of first-generation antihistamines includes several structurally similar compounds such as pheniramine, chlorpheniramine, and brompheniramine. While these agents share a common H1 receptor antagonism mechanism, they cannot be considered interchangeable in procurement or formulation due to significant differences in potency, pharmacokinetic profiles, and selectivity. Halogenation, for instance, demonstrably alters both H1 receptor binding affinity and the capacity to inhibit reactive oxygen species (ROS) generation in phagocytes [1]. Furthermore, key clinical studies have demonstrated that pheniramine, particularly in combination ophthalmic formulations, exhibits a faster onset of action than newer prescription alternatives such as olopatadine [2]. Therefore, substituting pheniramine with a close analog without specific, quantitative justification risks altering a product's clinical performance and therapeutic window.

Quantitative Evidence for Pheniramine (86-21-5) Differentiation vs. Analogs and Alternatives


Extended Elimination Half-Life: Pheniramine (86-21-5) vs. Chlorpheniramine for Sustained-Release Formulations

Pheniramine exhibits a significantly longer terminal elimination half-life than chlorpheniramine, a close structural analog. This pharmacokinetic difference supports a less frequent dosing regimen. The oral half-life of pheniramine is 16–19 hours [1], whereas the half-life of chlorpheniramine is reported to be substantially shorter, ranging from 2.8 to 3.6 hours [2]. This longer half-life of pheniramine can be a critical factor in the design of sustained-release or once-daily formulations.

Pharmacokinetics Half-Life Alkylamine Antihistamine Sustained-Release Formulation

Superior Prophylactic Efficacy in Ocular Allergy: Pheniramine/Naphazoline (86-21-5) vs. Olopatadine in Conjunctival Allergen Challenge

In a prospective, randomized, double-masked, contralateral study using the conjunctival allergen challenge (CAC) model, a combination of pheniramine maleate 0.3% / naphazoline hydrochloride 0.025% provided statistically superior prophylactic relief compared to olopatadine hydrochloride 0.1% [1]. The primary endpoint, the Ocular Allergy Index (OAI), was significantly lower for the pheniramine combination.

Allergic Conjunctivitis Ophthalmic Formulation Conjunctival Allergen Challenge Ocular Allergy Index

Formulation-Specific Improvement: Pheniramine (86-21-5) Ophthalmic Comfort with Povidone Excipient

The combination of pheniramine with the demulcent povidone (PVP) has been shown in patent literature to improve comfort and reduce stinging compared to ophthalmic compositions containing pheniramine alone [1]. This demonstrates a formulation-specific advantage that can enhance patient compliance and product differentiation.

Ophthalmic Formulation Excipient Compatibility Povidone Patient Comfort

Selective Extracellular ROS Inhibition: Pheniramine (86-21-5) vs. Chlorpheniramine and Brompheniramine in Phagocytes

Studies on the effect of pheniramine and its halogenated derivatives on stimulated phagocytes demonstrate that chlorpheniramine and brompheniramine are more effective than pheniramine at inhibiting reactive oxygen species (ROS) generation [1]. Crucially, the inhibition caused by all three alkylamines was unique among the H1-antihistamines tested (including dithiaden and loratadine) in that it occurred selectively outside the neutrophil [1].

Reactive Oxygen Species Phagocyte Antioxidant Structure-Activity Relationship

Physicochemical Differentiation: pKa and LogP of Pheniramine (86-21-5) for Transdermal Delivery

Pheniramine has a logP of 3.17 [1] and pKa values of 4.03±0.08 and 9.32±0.06 . These properties are central to its potential for transdermal delivery, as they influence the compound's ability to partition into and permeate through the stratum corneum. A logP in the range of 1-3 is generally considered optimal for transdermal drug delivery.

Physicochemical Properties pKa LogP Transdermal Delivery

Prioritized Application Scenarios for Pheniramine (86-21-5) Based on Quantitative Differentiation


Development of Rapid-Onset Ophthalmic Solutions for Acute Allergic Conjunctivitis

As demonstrated by direct head-to-head clinical data, a combination of pheniramine and naphazoline provides statistically superior prophylactic relief at 12 and 20 minutes post-allergen challenge compared to the prescription antihistamine olopatadine [1]. This positions pheniramine as the API of choice for formulating OTC or prescription ophthalmic solutions intended for rapid relief of acute ocular allergy signs and symptoms.

Formulation of Once-Daily or Sustained-Release Oral Antihistamine Products

The 16-19 hour elimination half-life of pheniramine [2] is approximately 5-7 times longer than that of the closely related chlorpheniramine [3]. This key pharmacokinetic differentiator supports the development of sustained-release or once-daily oral dosage forms, offering a potential advantage in patient compliance and market positioning over products using shorter-acting alkylamines.

Topical and Transdermal Delivery Systems for Antihistamine Therapy

The physicochemical profile of pheniramine, with a logP of 3.17 [4] and pKa values of 4.03±0.08 and 9.32±0.06 , makes it a suitable candidate for investigation in transdermal or topical drug delivery systems. Its lipophilicity is within a range that can be optimized for skin permeation, supporting research and development of novel patches or gels for localized or systemic allergy treatment.

Specialized In Vitro Assays for Anti-Inflammatory and ROS-Modulating Activity

For research applications focused on the anti-inflammatory effects of antihistamines beyond H1 blockade, pheniramine and its halogenated analogs are valuable tools. In vitro studies have established a clear potency rank order (chlorpheniramine > brompheniramine > pheniramine) for inhibiting ROS generation in phagocytes, with the unique property of acting selectively at the extracellular site [5]. This makes pheniramine a relevant comparator for assays investigating the non-H1 receptor-mediated effects of this drug class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pheniramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.